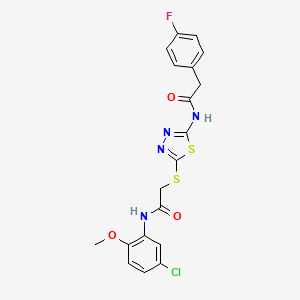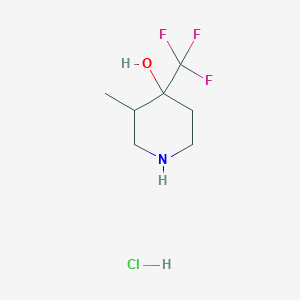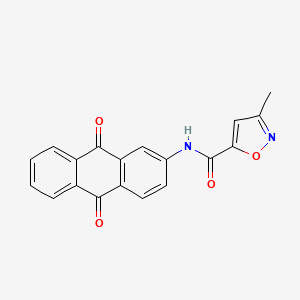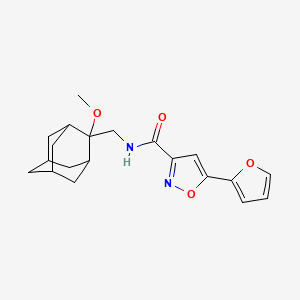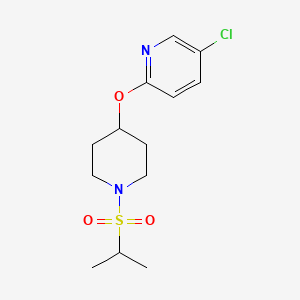![molecular formula C12H12ClFN2O6 B2987091 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid CAS No. 2287342-24-7](/img/structure/B2987091.png)
5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid, also known as CF3, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. CF3 is a member of the benzoic acid family and is a derivative of 2-amino-4-nitrophenol.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine biosynthesis pathway. DHODH is essential for the growth and proliferation of cancer cells and is a validated target for cancer therapy. This compound inhibits the activity of DHODH by binding to its active site, thereby preventing the synthesis of pyrimidine nucleotides and inhibiting cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes in the body. This compound inhibits the activity of DHODH, which leads to the suppression of cancer cell growth. Additionally, this compound has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have antioxidant properties, which can help to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid is its specificity for DHODH, which makes it a promising candidate for cancer therapy. This compound has also been shown to have low toxicity, which is an essential characteristic for any potential therapeutic agent. However, one of the limitations of this compound is its poor solubility, which can make it challenging to work with in lab experiments.
Direcciones Futuras
There are several future directions for 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid research. One area of focus is the development of more efficient synthesis methods that can produce this compound in larger quantities. Another area of focus is the optimization of this compound's pharmacokinetic properties to improve its efficacy as a therapeutic agent. Additionally, further studies are needed to explore the potential of this compound in the treatment of other diseases, such as autoimmune disorders and viral infections. Overall, this compound is a promising compound with significant potential for use in the field of medicine.
Métodos De Síntesis
The synthesis of 5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid involves the reaction of 2-amino-4-nitrophenol with 2-methylpropan-2-yl chloroformate, followed by the addition of 5-chloro-4-fluoro-3-nitrobenzoic acid. The resulting compound is then purified through recrystallization to obtain the final product. This synthesis method has been validated through various studies and is considered a reliable method for producing this compound.
Aplicaciones Científicas De Investigación
5-Chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid has been extensively studied for its potential use in the treatment of various diseases, including cancer and inflammation. This compound has been shown to inhibit the activity of a specific enzyme, which is involved in the growth and proliferation of cancer cells. This inhibition leads to the suppression of cancer cell growth and has the potential to be used as a therapeutic agent for cancer treatment.
Propiedades
IUPAC Name |
5-chloro-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O6/c1-12(2,3)22-11(19)15-8-5(10(17)18)4-6(13)7(14)9(8)16(20)21/h4H,1-3H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKFCJJUJUTTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=C(C=C1C(=O)O)Cl)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-methyl-N-[1-(2-methylpropyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2987010.png)
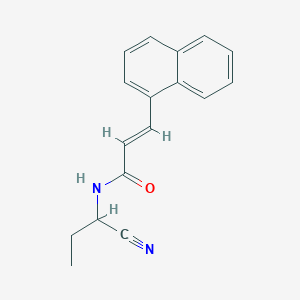

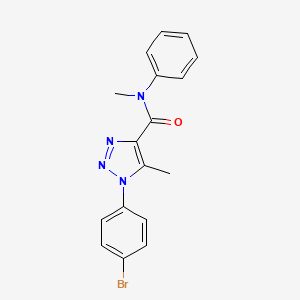
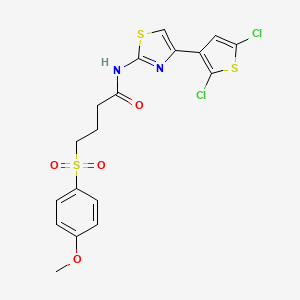


![2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-imidazole-4-carboxylic acid](/img/structure/B2987022.png)
